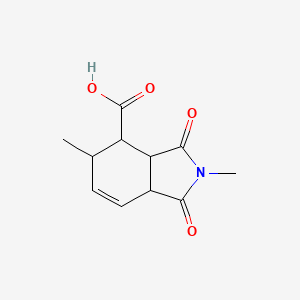

2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

Description

2,5-Dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a bicyclic compound featuring a partially saturated isoindole core with two methyl substituents (at positions 2 and 5), a 1,3-dioxo moiety, and a carboxylic acid group at position 4. The hexahydro designation indicates six hydrogen atoms saturating the bicyclic ring system, resulting in a rigid, planar structure. This compound’s structural complexity confers unique physicochemical properties, including hydrogen-bonding capabilities via its carboxylic acid and ketone groups, which influence its crystallinity and solubility .

Properties

IUPAC Name |

2,5-dimethyl-1,3-dioxo-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXNMONUYRGZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C12H15NO4

- Molecular Weight : 235.25 g/mol

- CAS Number : 1212094-55-7

The structure features a dioxo group and a hexahydroisoindole moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits various biological activities:

- Inhibition of Enzymatic Activity : It has been shown to inhibit endo-beta-glucuronidase heparanase, an enzyme involved in tumor metastasis and angiogenesis. The compound's IC50 values range from 200 to 500 nM for heparanase inhibition, demonstrating potent activity with high selectivity over human beta-glucuronidase .

- Anti-Angiogenic Effects : The compound also displays anti-angiogenic properties, which could be beneficial in cancer therapy by preventing the formation of new blood vessels that supply tumors .

- Potential Neuroprotective Effects : Preliminary studies suggest possible neuroprotective effects due to its structural similarity to known neuroprotective agents. Further research is needed to clarify these effects.

Table 1: Summary of Biological Activities

Clinical Implications

The biological activities of this compound suggest its potential as a therapeutic agent in cancer treatment and possibly in neurodegenerative diseases. Its ability to inhibit heparanase could lead to the development of new drugs targeting tumor metastasis.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its ability to interact with biological systems. It has been investigated for its potential as:

- Anticancer Agent : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, providing a basis for developing treatments for inflammatory diseases.

Organic Synthesis

2,5-Dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules. Its derivatives can be synthesized to produce:

- Pharmaceutical Compounds : Used as building blocks in the synthesis of various pharmaceuticals.

- Functional Materials : Explored for use in creating polymers and other materials with specific properties.

Analytical Chemistry

The compound is utilized in analytical methods such as:

- Chromatography : Employed as a standard in chromatographic techniques for the analysis of related compounds.

- Spectroscopy : Its spectral data (e.g., NMR and MS) are valuable for identifying similar structures in research.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the effects of this compound on specific cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction.

Case Study 2: Synthesis of Derivatives

In another study published in the Journal of Organic Chemistry, scientists synthesized various derivatives of this compound to evaluate their biological activity. Several derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound. This highlights the potential for developing targeted therapies based on structural modifications.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |

| Anti-inflammatory Properties | Modulates inflammatory pathways | |

| Organic Synthesis | Pharmaceutical Intermediates | Building blocks for drug synthesis |

| Functional Materials | Potential use in polymers | |

| Analytical Chemistry | Chromatography Standards | Used as a standard for related compounds |

| Spectral Analysis | Valuable spectral data for identification |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-dimethyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid with structurally related compounds, emphasizing differences in substituents, ring systems, and properties:

Key Observations:

Structural Diversity :

- The target compound’s hexahydroisoindole core differs from the octahydrophenanthrene () and indole () systems. Its bicyclic structure provides rigidity, whereas phenanthrene derivatives exhibit fused aromaticity and indoles retain planar aromaticity.

- Substituent variations (e.g., benzyl in vs. phenyl in ) modulate lipophilicity and steric effects. For instance, the benzyl group in the analog increases molecular weight and hydrophobicity compared to the target compound’s methyl groups .

Hydrogen-Bonding and Crystallinity: Both the target compound and the furo-isoindole derivative () form O–H···O hydrogen bonds, critical for crystal packing. The absence of hydroxy groups in the target compound (compared to ’s dihydroxy-phenanthrene) reduces its hydrophilic character, favoring organic solvent solubility .

Synthetic Considerations: Isoindole derivatives are often synthesized via cycloaddition or cyclization reactions.

Functional Group Impact :

- Carboxylic acid groups (common to all compared compounds) enhance aqueous solubility and reactivity, enabling salt formation or esterification (e.g., ’s use of 1,4-benzodioxan-6-carboxylic acid for ester synthesis) .

- Chloro and methyl substituents () increase electrophilicity and steric hindrance, respectively, affecting reactivity in substitution or coupling reactions .

Preparation Methods

Imide Formation via Cyclization of Substituted Succinimides

A key synthetic route to this compound class involves the cyclization of substituted succinimides. According to Kuran et al. (2013), the preparation begins with imide precursors subjected to reflux in acetone with bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and anhydrous potassium carbonate (K2CO3), promoting cyclization and formation of the hexahydro-1H-isoindole core structure. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by silica gel column chromatography using chloroform/methanol mixtures as eluents.

- Mix imide precursor (0.01 mol) with excess DBU and powdered anhydrous K2CO3 in acetone (15 mL).

- Heat under reflux for approximately 8 hours.

- Concentrate the reaction mixture and purify the residue by silica gel chromatography.

This method yields the bicyclic imide intermediate, which can be further functionalized.

Functionalization via Alkylation with ω-Chloroalkylammonium Chlorides

Subsequent modification involves alkylation of the imide nitrogen using ω-chloroalkylammonium chlorides in the presence of DBU and K2CO3 in acetone. This step introduces various aminoalkyl side chains, enhancing the compound's biological properties.

- Dissolve the bicyclic imide in acetone.

- Add anhydrous K2CO3, catalytic DBU, and ω-chloroalkylammonium chloride.

- Reflux for 8–10 hours.

- Filter, concentrate, and purify by column chromatography.

- Convert free bases to hydrochloride salts by treatment with HCl in ethanol if needed.

Diels–Alder Cycloaddition Approach Using 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane Precursors

Another sophisticated approach involves the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a stable precursor to reactive dienes for Diels–Alder cycloaddition reactions, which construct the bicyclic skeleton with high stereocontrol.

- 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane is synthesized from butane-2,4-dione (biacetyl) via camphorsulfonic acid-catalyzed acetalization with ethylene glycol.

- This precursor undergoes acid-catalyzed conversion to 2,3-dimethylene-1,4-dioxane, a reactive diene.

- The diene participates in [4+2] cycloaddition with various dienophiles to yield functionalized cyclohexene derivatives.

- The cycloadducts serve as intermediates for further transformations into the target isoindole derivatives.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization | Butane-2,4-dione, ethylene glycol, camphorsulfonic acid, reflux in MeOH for 24 h | 95 | Produces 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane |

| Acid-catalyzed diene formation | p-Toluenesulfonic acid·H2O, DCE solvent | Optimized | Promotes formation of 2,3-dimethylene-1,4-dioxane |

| [4+2] Cycloaddition | Dienophiles, typically at room temperature or mild heating | Variable | Produces bicyclic cyclohexene derivatives |

This method provides a versatile and stereoselective route to the bicyclic core, allowing for further functionalization.

Boron-Substituted Diene Strategy for Skeletal Complexity

Recent advances include the use of boron-substituted 1,3-dienes in Diels–Alder and related cycloaddition reactions to access tetrahydro-1H-isoindole-1,3(2H)-diones with quaternary centers, structurally related to the target compound.

- Boronate dienes are synthesized via carboboration, boron-Wittig, or hydroboration reactions.

- These dienes undergo ene reactions with nitroso compounds or Diels–Alder cycloadditions with maleimides.

- The resulting cycloadducts can be further modified by allylboration or other functional group transformations.

- Control of temperature and reaction conditions is critical to prevent degradation and side reactions.

This approach allows the construction of complex bicyclic frameworks with high stereocontrol, suitable for preparing derivatives analogous to 2,5-dimethyl-1,3-dioxo-hexahydro-isoindole carboxylic acids.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Imide Cyclization with DBU/K2CO3 | Imide precursors, DBU, K2CO3, acetone, reflux 8 h | Straightforward, good yields | Requires careful purification |

| Alkylation with ω-Chloroalkylammonium Chlorides | ω-chloroalkylammonium chloride, DBU, K2CO3, acetone | Enables side chain diversity | Multi-step, sensitive to conditions |

| Diels–Alder via 2,3-Dimethoxy-1,4-dioxane | Butane-2,4-dione, ethylene glycol, acid catalysis, dienophiles | Stereoselective, versatile intermediates | Requires acid-catalyzed diene formation |

| Boron-Substituted Diene Cycloaddition | Boronate dienes, CuCl catalysis, maleimides, nitroso compounds | High complexity, stereocontrol | Temperature sensitive, moderate yields |

Detailed Research Findings and Notes

- The imide formation and alkylation steps have been validated by elemental analysis, NMR, and mass spectrometry, confirming the expected molecular structures and purity.

- The Diels–Alder approach using 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is notable for its high yield (up to 95% in acetal formation) and the ability to generate diverse cycloadducts that serve as valuable intermediates for biologically active compounds.

- Boron-substituted dienes provide a powerful synthetic handle for introducing complexity and functional diversity, although reaction conditions must be finely controlled to avoid degradation.

- The combination of these methods allows for tailored synthesis routes depending on the desired substitution pattern and functional group tolerance.

Q & A

Q. How can researchers design comparative studies to evaluate bioactivity against analogs?

- Methodological Answer : Use a comparative framework to assess structure-activity relationships (SAR). For example, synthesize derivatives with methyl or carboxylate substitutions and test inhibitory effects in enzyme assays (e.g., cyclooxygenase). Statistical analysis (ANOVA) identifies significant differences .

Notes

- References prioritize peer-reviewed synthesis protocols (e.g., Biopolymers and Cell) and analytical validation methods.

- Methodological answers emphasize replicable steps, aligning with ’s emphasis on theoretical-experimental integration .

- Contradiction resolution draws from triangulation principles in qualitative and mixed-methods research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.